4-[(2,4-Dimethylphenoxy)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-[(2,4-dimethylphenoxy)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-8-15(12(2)9-11)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTKLRFROISVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid typically involves the reaction of 2,4-dimethylphenol with benzyl chloride to form 2,4-dimethylphenoxybenzyl chloride. This intermediate is then subjected to a nucleophilic substitution reaction with sodium benzoate to yield the final product. The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
4-[(2,4-Dimethylphenoxy)methyl]benzoic acid undergoes oxidation primarily at its aromatic and aliphatic positions. The benzylic methylene group (CH₂) adjacent to the phenoxy moiety is highly susceptible to oxidation.
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Reagents and Conditions :
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Products :
Reduction Reactions
The carboxylic acid group and the methylphenoxy substituent can be reduced under specific conditions:
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Reagents and Conditions :
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Products :
Substitution Reactions
The phenoxy and methyl groups participate in nucleophilic and electrophilic substitutions:
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Electrophilic Aromatic Substitution :
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Nucleophilic Substitution :
Esterification and Amidation
The carboxylic acid group readily forms esters and amides:
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Esterification :
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Amidation :
Acid-Catalyzed Rearrangements
Under strong acidic conditions, the compound undergoes Fries-like rearrangements:
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H₂SO₄ (conc.) at 120°C induces migration of the phenoxy group, forming regioisomeric benzoic acid derivatives .
Photochemical Reactions
UV irradiation (254 nm) in the presence of iodine (I₂) generates free radicals, leading to dimerization via the benzylic position .
Scientific Research Applications
4-[(2,4-Dimethylphenoxy)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for drug design and development.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can form hydrogen bonds or hydrophobic interactions with the active site of an enzyme, leading to inhibition or modulation of its activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of benzoic acid derivatives, highlighting substituent differences and molecular characteristics:
Key Observations:
Substituent Effects on Solubility: Electron-withdrawing groups (e.g., methoxycarbonyl in 4-(methoxycarbonyl)benzoic acid) reduce solubility compared to electron-donating groups (e.g., methoxymethyl in 4-(Methoxymethyl)benzoic acid) .
Pharmacological Relevance: Fenofibric acid (a fibrate) shares a phenoxy-substituted benzoic acid scaffold, suggesting that 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid could similarly modulate lipid metabolism . Methyl and methoxy groups in analogs like 4-(Methoxymethyl)benzoic acid may influence bioavailability and metabolic resistance .
Crystallographic and Stability Insights
- Crystal Packing: The phosphinoyl-substituted analog forms centrosymmetric dimers via O–H···O hydrogen bonds, stabilizing its crystal lattice . Similar packing behavior might be expected for this compound, given its bulky phenoxymethyl group.
- Thermal Stability: Methyl groups at the 2- and 4-positions of the phenoxy moiety could sterically hinder rotation, increasing thermal stability compared to unsubstituted analogs .
Biological Activity
4-[(2,4-Dimethylphenoxy)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoic acid moiety linked to a 2,4-dimethylphenoxy group. This unique structure allows for various interactions with biological targets due to the presence of functional groups capable of hydrogen bonding and hydrophobic interactions. The chemical formula is represented as follows:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of various bacterial strains. The inhibitory concentration (IC50) against Gram-positive bacteria ranges from 10 to 30 µg/mL, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it reduces nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), with an IC50 value around 25 µg/mL. This suggests that it may modulate inflammatory pathways effectively .
3. Cytotoxicity Studies
Cytotoxicity assessments have been conducted using different cancer cell lines, including Hep-G2 and A2058. Results showed no significant cytotoxic effects at concentrations up to 50 µg/mL, indicating a favorable safety profile for potential therapeutic applications .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The phenoxy group engages in hydrogen bonding with active sites on enzymes or receptors, while the carboxylic acid group influences solubility and reactivity. This dual interaction mechanism enhances the compound's efficacy as a therapeutic agent .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds was performed:
| Compound Name | Antimicrobial Activity (IC50 µg/mL) | Anti-inflammatory Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 10 - 30 | 25 |
| 4-[(3,4-Dimethylphenoxy)methyl]benzoic acid | 15 - 35 | 30 |
| Other benzoic acid derivatives | Varies widely | Varies widely |
This table illustrates that while there are variations in activity among related compounds, this compound holds competitive potential in both antimicrobial and anti-inflammatory contexts.
Case Studies and Experimental Data
Antimicrobial Activity : A study conducted on various strains of bacteria revealed that this compound demonstrated an IC50 ranging from 10 to 30 µg/mL against Gram-positive bacteria.
Anti-inflammatory Activity : In vitro assays indicated that the compound reduced nitric oxide production in macrophages stimulated by LPS, suggesting its potential as an anti-inflammatory agent with an IC50 of approximately 25 µg/mL.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[(2,4-Dimethylphenoxy)methyl]benzoic acid, and how do reaction conditions impact yield?
- Methodology : Synthesis typically involves multi-step reactions, including functional group introduction (e.g., phenoxy groups) and protection/deprotection strategies. For example:
- Step 1 : Formation of the phenoxy ether via nucleophilic substitution using 2,4-dimethylphenol and a halogenated benzoic acid precursor under alkaline conditions (e.g., K₂CO₃ in DMF, 80–100°C) .
- Step 2 : Methylation or carboxylation steps may require controlled pH and temperature to avoid side reactions. Evidence from analogous compounds shows that solvents like 2-ethoxyethanol and catalysts (e.g., Cu₂O) improve regioselectivity .
- Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | 2,4-Dimethylphenol, K₂CO₃, DMF, 90°C | 60–75% | Competing esterification |
| 2 | H₂SO₄ (catalytic), methanol reflux | 70–85% | Hydrolysis of intermediates |
Q. How can spectroscopic methods (NMR, IR) characterize this compound?
- Methodology :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.8 ppm), methyl groups (δ 2.2–2.5 ppm), and the benzoic acid COOH (δ 12–13 ppm, broad). Splitting patterns confirm substitution on the benzene ring .
- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1250 cm⁻¹ (C-O-C ether linkage) .
- Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the methylphenoxy moiety .
Advanced Research Questions
Q. What strategies optimize the synthesis of this compound for scalability?
- Methodology :
- Flow Chemistry : Continuous flow reactors reduce reaction time and improve reproducibility (e.g., 30% yield increase compared to batch processes) .
- Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) while minimizing solvent waste .
- Data Contradiction : Some studies report lower yields (40–50%) when scaling beyond 10 g due to incomplete mixing; countermeasures include ultrasonic agitation .
Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) affect the compound’s biological activity?
- Methodology :
- SAR Studies : Replacing the 2,4-dimethylphenoxy group with a methoxy group (e.g., 4-methoxy derivative) reduces logP by 0.5 units, altering membrane permeability .
- Enzyme Assays : Derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced inhibition of COX-2 (IC₅₀ = 12 µM vs. 45 µM for parent compound) .
- Data Table :
| Derivative | Substituent | logP | COX-2 IC₅₀ (µM) |
|---|---|---|---|
| Parent | 2,4-diMe | 3.2 | 45 |
| 4-OMe | 4-OCH₃ | 2.7 | 62 |
| 3-NO₂ | 3-NO₂ | 3.5 | 12 |
Q. What analytical techniques resolve contradictions in reported solubility data for this compound?
- Methodology :
- Hansen Solubility Parameters : Experimental vs. computational (DFT) HSP values identify outliers. For example, DMSO solubility discrepancies (reported 25 mg/mL vs. 12 mg/mL) may stem from crystallinity differences .
- DSC/TGA : Thermal analysis detects polymorphic forms affecting solubility. A high-melting polymorph (mp 185°C) shows 30% lower aqueous solubility than the low-melting form (mp 172°C) .
Experimental Design Considerations
Q. What are common impurities in this compound synthesis, and how are they mitigated?
- Common Impurities :
- Ester Byproducts : From incomplete hydrolysis (e.g., methyl ester, detected via LC-MS at m/z 285). Mitigation: Extended reflux in NaOH/EtOH .
- Di-substituted Isomers : Use chiral HPLC (Chiralpak AD-H column) to separate undesired regioisomers .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodology :
- DFT Calculations : Predict electrophilic aromatic substitution sites (e.g., meta to the phenoxy group) using Fukui indices .
- MD Simulations : Solvent effects on reaction kinetics (e.g., DMF vs. THF) align with experimental Arrhenius parameters (Eₐ = 85 kJ/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
